molecular formula C7H8N2O3 B6246292 methyl 6-hydroxy-5-methylpyridazine-3-carboxylate CAS No. 2680529-61-5

methyl 6-hydroxy-5-methylpyridazine-3-carboxylate

Cat. No.: B6246292
CAS No.: 2680529-61-5
M. Wt: 168.15 g/mol
InChI Key: PBMVRITXAXWCSQ-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C7H8N2O4 and is recognized as a member of the pyridazine class of heterocyclic building blocks . Pyridazine derivatives are of significant interest in medicinal and organic chemistry for the construction of more complex molecules with potential biological activity. As a multifunctional scaffold, it contains both a hydroxy group and a carboxylate ester, providing reactive sites for further chemical modification and synthesis development . Heterocyclic compounds containing nitrogen, such as piperidines and pyridazines, are frequently investigated for their glycosidase inhibitory activity and other pharmacological properties, highlighting the research value of this structural motif . Furthermore, hydroxy-substituted pyridine and pyridazine derivatives are often explored as key intermediates and synthons in the development of pharmaceuticals, agrochemicals, and other fine chemicals . The presence of specific functional groups on the pyridazine ring makes this compound a versatile precursor for generating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not classified as a pharmaceutical or a cosmetic. This compound is provided for use by qualified research professionals and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2680529-61-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 5-methyl-6-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-4-3-5(7(11)12-2)8-9-6(4)10/h3H,1-2H3,(H,9,10)

InChI Key

PBMVRITXAXWCSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NNC1=O)C(=O)OC

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation of Methyl 6 Hydroxy 5 Methylpyridazine 3 Carboxylate

Electrophilic Aromatic Substitution Reactions

The pyridazine (B1198779) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two adjacent nitrogen atoms. However, the presence of the electron-donating hydroxyl group at the 6-position can facilitate such reactions. The directing effect of the substituents on the ring plays a crucial role in determining the position of substitution. The hydroxyl group is an ortho-, para-director, while the carboxylate group is a meta-director.

Detailed research on the direct electrophilic aromatic substitution of methyl 6-hydroxy-5-methylpyridazine-3-carboxylate is not extensively documented. However, studies on related pyridazinone systems provide insights into its potential reactivity. For instance, nitration of 6-hydroxy-2(1H)-pyridone derivatives typically occurs at the position ortho or para to the hydroxyl group. scirp.org Friedel-Crafts reactions on pyridazinone scaffolds have also been reported, suggesting that under appropriate conditions, acylation or alkylation of the ring could be achieved. researchgate.netnih.gov

Reaction Reagents and Conditions Expected Major Product(s)
NitrationHNO₃/H₂SO₄Methyl 6-hydroxy-5-methyl-4-nitropyridazine-3-carboxylate
BrominationBr₂/FeBr₃Methyl 4-bromo-6-hydroxy-5-methylpyridazine-3-carboxylate
SulfonationFuming H₂SO₄6-hydroxy-5-methyl-3-(methoxycarbonyl)pyridazine-4-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃Methyl 4-acyl-6-hydroxy-5-methylpyridazine-3-carboxylate

Nucleophilic Aromatic Substitution Reactions

While the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, the absence of a good leaving group on the ring of this compound limits direct nucleophilic aromatic substitution. However, this reaction becomes highly relevant when the hydroxyl group is converted into a better leaving group, such as a chloro or tosyloxy group. For example, the related compound, ethyl 6-chloro-5-methylpyridazine-3-carboxylate, readily undergoes nucleophilic substitution with various nucleophiles. nih.gov

The chloro derivative can be synthesized from the corresponding 6-hydroxypyridazine by treatment with phosphoryl chloride (POCl₃). nih.gov This intermediate, methyl 6-chloro-5-methylpyridazine-3-carboxylate, can then react with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to afford a variety of substituted pyridazine derivatives.

Nucleophile Reagents and Conditions Product
AmmoniaNH₃, heatMethyl 6-amino-5-methylpyridazine-3-carboxylate
Primary/Secondary AminesR¹R²NH, base, heatMethyl 6-(dialkylamino)-5-methylpyridazine-3-carboxylate
Sodium MethoxideNaOMe, MeOH, heatMethyl 6-methoxy-5-methylpyridazine-3-carboxylate
Sodium ThiophenoxideNaSPh, DMF, heatMethyl 5-methyl-6-(phenylthio)pyridazine-3-carboxylate

Reactions at the Carboxylate Moiety

The methyl carboxylate group at the 3-position of the pyridazine ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives such as carboxylic acids, amides, and alcohols.

Ester Hydrolysis and Transesterification

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-hydroxy-5-methylpyridazine-3-carboxylic acid, under either acidic or basic conditions. nih.gov This carboxylic acid serves as a versatile intermediate for further transformations.

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl groups into the ester functionality.

Reaction Reagents and Conditions Product
Ester Hydrolysis (Basic)NaOH, H₂O/MeOH, heat6-hydroxy-5-methylpyridazine-3-carboxylic acid
Ester Hydrolysis (Acidic)H₂SO₄, H₂O, heat6-hydroxy-5-methylpyridazine-3-carboxylic acid
TransesterificationR'OH, acid or base catalyst, heatR' 6-hydroxy-5-methylpyridazine-3-carboxylate

Amidation and Reduction Reactions

The methyl ester can be converted to a variety of amides through reaction with primary or secondary amines. lookchemmall.comresearchgate.net This reaction, often facilitated by heating, provides a straightforward route to pyridazine-3-carboxamides, which are of interest in medicinal chemistry.

Reduction of the ester group can lead to the formation of the corresponding primary alcohol, (6-hydroxy-5-methylpyridazin-3-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless activated by additives or under specific conditions. chemistrysteps.comreddit.com

Reaction Reagents and Conditions Product
AmidationR¹R²NH, heatN¹,N¹-dialkyl-6-hydroxy-5-methylpyridazine-3-carboxamide
ReductionLiAlH₄, THF, then H₂O workup(6-hydroxy-5-methylpyridazin-3-yl)methanol

Reactions Involving the Hydroxyl Group

The 6-hydroxy group behaves as a typical phenolic hydroxyl group, exhibiting acidic properties and undergoing reactions such as O-alkylation and O-acylation. The tautomeric equilibrium between the hydroxy and the pyridazinone form can influence its reactivity.

O-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to yield the corresponding 6-alkoxy derivative. scirp.orgscirp.org Similarly, O-acylation can be performed using an acyl chloride or anhydride (B1165640) in the presence of a base to form the 6-acyloxy derivative.

Reaction Reagents and Conditions Product
O-AlkylationR-X (alkyl halide), K₂CO₃, DMFMethyl 6-alkoxy-5-methylpyridazine-3-carboxylate
O-AcylationRCOCl, pyridine (B92270)Methyl 6-(acetyloxy)-5-methylpyridazine-3-carboxylate

Functional Group Interconversions on the Pyridazine Ring

The functional groups on the pyridazine ring can be interconverted to create a diverse range of derivatives. A key transformation is the conversion of the 6-hydroxy group to a 6-chloro group using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govreddit.com This conversion is significant as it transforms a poorly reactive position into a site susceptible to nucleophilic substitution.

Furthermore, halogenation of the pyridazine ring at other positions can be achieved. For instance, bromination of pyridazine derivatives can be carried out using N-bromosuccinimide (NBS) or bromine. google.com These halogenated intermediates are valuable for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.

Initial Functional Group Reagents and Conditions Resulting Functional Group
6-HydroxyPOCl₃, heat6-Chloro
6-HydroxyPCl₅, heat6-Chloro
Ring C-HNBS, initiator, CCl₄, heatRing C-Br

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in the synthesis of complex organic molecules. researchgate.netmdpi.comrsc.org For this compound, direct participation in cross-coupling reactions at the 6-position is challenging because the hydroxyl group is a poor leaving group. Consequently, a common synthetic strategy involves the conversion of the hydroxyl/oxo group into a more reactive species, such as a halide or a triflate.

The transformation of the 6-oxo tautomer to a 6-chloro derivative is a key preparatory step. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). nih.gov The resulting methyl 6-chloro-5-methylpyridazine-3-carboxylate serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C-C bonds by coupling an organoboron compound with a halide. nih.govorganic-chemistry.org The 6-chloro derivative of the title compound can react with various aryl- or heteroaryl-boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, Cs₂CO₃) to introduce diverse substituents at the 6-position. nih.govresearchgate.netmdpi.com This method is instrumental in building more complex molecular architectures based on the pyridazine scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org Methyl 6-chloro-5-methylpyridazine-3-carboxylate can be coupled with a wide range of primary and secondary amines, including anilines and aliphatic amines, to yield 6-amino-substituted pyridazine derivatives. youtube.com The reaction typically requires a palladium catalyst, a phosphine ligand (e.g., BINAP, Xantphos), and a base. This transformation is crucial for the synthesis of compounds with potential applications in medicinal chemistry.

The table below summarizes representative metal-catalyzed cross-coupling reactions performed on analogous 6-chloropyridazine scaffolds.

Photochemical and Electrochemical Transformations

The electron-deficient nature of the pyridazine ring makes it susceptible to photochemical and electrochemical transformations, which can lead to a variety of novel molecular structures.

Photochemical Transformations: The photochemistry of pyridazine derivatives is complex and highly dependent on the substituents and reaction conditions. Irradiation with UV light can induce various transformations, including ring-opening, ring-contraction, and rearrangements. While specific photochemical studies on this compound are not extensively documented, the behavior of related pyridazinone and pyridazine systems provides insight into its potential reactivity. For instance, irradiation of certain pyridazines can lead to the extrusion of molecular nitrogen and subsequent rearrangement to form pyrrole (B145914) derivatives. nih.gov The presence of the ester and methyl groups would be expected to influence the stability and reaction pathways of any photochemically generated intermediates.

Electrochemical Transformations: The electrochemical behavior of pyridazine derivatives is characterized by their reduction and oxidation potentials, which can be studied using techniques like cyclic voltammetry. dtu.dknih.govmdpi.com Pyridazines substituted with electron-withdrawing groups, such as the carboxylate in the title compound, generally undergo reduction at less negative potentials. nih.gov The electrochemical reduction of pyridazines can proceed through a series of one- or two-electron transfer steps. nih.gov The initial reduction often forms a radical anion, which can undergo further reduction or chemical reactions. Depending on the substitution pattern and reaction conditions, electrochemical reduction can lead to the formation of dihydropyridazine (B8628806) or even ring-contracted pyrrole products. nih.gov The presence of substituents like methyl and carboxylic acid groups can influence the redox potentials and the stability of the resulting species.

The table below outlines key findings from electrochemical studies on related pyridazine compounds.

Advanced Spectroscopic and Structural Elucidation of Methyl 6 Hydroxy 5 Methylpyridazine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution and the solid state. For methyl 6-hydroxy-5-methylpyridazine-3-carboxylate, a combination of 1D and 2D NMR techniques provides a complete picture of its chemical structure.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule. Based on the analysis of similar pyridazinone and pyridine (B92270) carboxylate structures, the expected chemical shifts for this compound can be predicted. nih.govnih.govresearchgate.netresearchgate.net

The molecule exists in a tautomeric equilibrium between the hydroxy-pyridazine form and the pyridazin-6-one form. The predominant tautomer in solution, typically the pyridazinone form for related 6-hydroxypyridazines, significantly influences the observed chemical shifts. nih.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic proton on the pyridazine (B1198779) ring, the methyl group protons, and the methoxy (B1213986) protons of the ester group.

Pyridazine Ring Proton (H4): A singlet is anticipated for the proton at the C4 position of the pyridazine ring. Its chemical shift would likely appear in the downfield region, characteristic of aromatic protons.

Methyl Protons (-CH₃ at C5): A singlet corresponding to the three protons of the methyl group attached to the pyridazine ring is expected.

Methoxy Protons (-OCH₃): A singlet for the methyl ester group's three protons will also be present.

Hydroxy/Amide Proton (-OH/-NH): A broad singlet, which is exchangeable with D₂O, is expected for the proton of the hydroxyl group or the N-H of the pyridazinone tautomer. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon and the C6-oxo carbon of the pyridazinone tautomer are expected to resonate at the lowest field (highest ppm value). nih.gov

Pyridazine Ring Carbons (C3, C4, C5, C6): These aromatic carbons will have distinct chemical shifts influenced by their substituents. The carbon bearing the carboxylate group (C3) and the carbon bearing the methyl group (C5) will be significantly affected.

Methyl Carbon (-CH₃ at C5): The carbon of the methyl group will appear in the upfield region of the spectrum.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will also resonate in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous pyridazine derivatives and are subject to variation based on solvent and experimental conditions.

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (δ, ppm)AssignmentPredicted Chemical Shift (δ, ppm)
H4~7.5 - 8.0C=O (Ester)~160 - 165
-CH₃ (at C5)~2.2 - 2.5C6~155 - 160
-OCH₃~3.8 - 4.0C3~145 - 150
-OH / -NHBroad, variableC5~135 - 140
C4~125 - 130
-OCH₃~52 - 55
-CH₃ (at C5)~15 - 20

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are essential. nih.govnih.govresearchgate.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their assignment. In more complex derivatives with adjacent protons, it would show clear cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signal of the C4-H to the C4 carbon, the methyl protons to the C5-methyl carbon, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt For the target molecule, key HMBC correlations would be expected between:

The H4 proton and the carbons C3, C5, and the ester carbonyl carbon.

The methyl protons (at C5) and the ring carbons C4, C5, and C6.

The methoxy protons and the ester carbonyl carbon.

These correlations provide a skeletal map of the molecule, confirming the substitution pattern on the pyridazine ring.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure of crystalline and amorphous solids, making it ideal for studying polymorphism. rsc.orgworktribe.comnsf.govnih.govresearchgate.net Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical properties.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts in ssNMR are highly sensitive to the local molecular environment, including crystal packing and intermolecular interactions like hydrogen bonding. worktribe.com Different polymorphs would likely display different chemical shifts for the same carbon or nitrogen atoms, allowing for their identification and quantification in a mixture.

Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) and experiments that measure dipolar couplings can provide information about internuclear distances and molecular conformations in the solid state, complementing data from X-ray diffraction. rsc.org

Vibrational Spectroscopy (FT-IR and Raman)

Characteristic Band Assignment for Functional Groups and Pyridazine Ring

The FT-IR and Raman spectra of this compound will display characteristic absorption bands corresponding to its various functional groups and the pyridazine ring itself. researchgate.netnih.govsigmaaldrich.comnih.gov

O-H/N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ in the FT-IR spectrum is expected, corresponding to the O-H stretching of the hydroxyl group or the N-H stretching of the pyridazinone tautomer, likely broadened due to hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band between 1725-1700 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching. A second carbonyl band, corresponding to the ring C=O of the pyridazinone tautomer, may appear at a lower frequency (around 1660 cm⁻¹). nih.gov

C=C and C=N Stretching: The pyridazine ring will exhibit several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N bonds.

C-O Stretching: The C-O stretching vibrations of the ester group will likely produce strong bands in the 1300-1100 cm⁻¹ region.

Ring Vibrations: The pyridazine ring will also have characteristic in-plane and out-of-plane bending vibrations at lower frequencies. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on data from analogous compounds and are subject to variation.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H / N-H stretch (H-bonded)3400 - 3200Broad, Medium-Strong
Aromatic C-H stretch3100 - 3000Weak-Medium
Aliphatic C-H stretch3000 - 2850Medium
C=O stretch (Ester)1725 - 1700Strong
C=O stretch (Ring)~1660Strong
C=C / C=N stretch (Ring)1600 - 1400Medium-Strong
C-O stretch1300 - 1100Strong

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the structure and properties of molecules like this compound, particularly in the solid state. dicp.ac.cnmdpi.comresearchgate.netnih.govrsc.org Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding.

The presence of a strong intermolecular hydrogen bond (e.g., O-H···N or N-H···O=C) is typically indicated in the FT-IR spectrum by a significant broadening and a shift to lower frequency (red shift) of the O-H or N-H stretching band. nih.govnih.gov The extent of this shift can provide a qualitative measure of the hydrogen bond strength.

In addition to the stretching modes, the out-of-plane bending vibrations of the O-H or N-H group can also be affected by hydrogen bonding, often shifting to a higher frequency. By comparing spectra recorded in different solvents or at different concentrations, the nature of the hydrogen bonding (intermolecular vs. intramolecular) can be investigated. In the solid state, the specific frequencies and shapes of these bands can help differentiate between different polymorphic forms which may have distinct hydrogen-bonding networks. mdpi.com

In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive

This scarcity of data prevents a thorough elucidation of the compound's electronic structure, chromophores, and the influence of solvents on its UV-Vis spectra. The electronic transitions, which are fundamental to understanding the molecule's interaction with light, remain uncharacterized. Typically, analysis in this area would involve identifying π→π* and n→π* transitions within the pyridazine ring and carboxylate functional group, and examining how different solvents might shift the absorption maxima (solvatochromism) due to polarity and hydrogen bonding effects. However, without experimental spectra or computational models, such a discussion would be purely speculative.

Similarly, a detailed analysis of the compound's fragmentation pathways via mass spectrometry is not possible. This technique is crucial for confirming the molecular weight and providing insights into the compound's structure by observing how it breaks apart. A typical analysis would involve proposing and identifying characteristic fragment ions, such as the loss of the methyl ester group or cleavages within the pyridazine ring. The absence of published mass spectra for this compound means its fragmentation behavior is unknown.

While general principles of spectroscopy and crystallography can be applied to predict the likely characteristics of this compound, the lack of specific empirical data prevents a scientifically rigorous and detailed analysis as requested. Further experimental and computational research is necessary to fully characterize this particular molecule.

Tautomerism and Isomerism of Methyl 6 Hydroxy 5 Methylpyridazine 3 Carboxylate

Hydroxy-Oxo Tautomerism in the Pyridazinone Ring

Pyridazinone derivatives, including methyl 6-hydroxy-5-methylpyridazine-3-carboxylate, are known to exhibit keto-enol tautomerism, where the equilibrium lies between a hydroxy-pyridazine form and a pyridazinone (oxo) form. mdpi.comresearchgate.net For 3-hydroxypyridazines, the equilibrium strongly favors the more stable oxo tautomer. mdpi.comresearchgate.net This preference is a general characteristic of many hydroxy-substituted N-heterocycles. mdpi.com

The two primary tautomeric forms of this compound are the 6-hydroxy form (enol-like) and the 6-oxo form (keto-like). The interconversion between these forms involves the migration of a proton between the oxygen atom at the 6-position and the adjacent ring nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for distinguishing between tautomeric forms. In the ¹H NMR spectrum, the presence of an N-H proton signal, typically in the downfield region, is a strong indicator of the pyridazinone (oxo) form. researchgate.net Conversely, the presence of a hydroxyl (O-H) proton signal would suggest the existence of the hydroxy-pyridazine tautomer. researchgate.net For the oxo form of pyridazinone derivatives, the protons on the carbon atoms adjacent to the carbonyl group show characteristic chemical shifts. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the predominant tautomer by identifying key functional groups. A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of a carbonyl (C=O) stretching vibration, confirming the presence of the pyridazinone ring. researchgate.netlibretexts.org The N-H stretching vibration of the lactam in the oxo form typically appears as a broad band in the range of 3200-3400 cm⁻¹. nih.gov The absence of a strong O-H stretching band (around 3500-3700 cm⁻¹) further supports the predominance of the oxo tautomer. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the hydroxy and oxo tautomers are expected to be different. The oxo form, with its conjugated system including the carbonyl group, will exhibit characteristic π → π* and n → π* transitions. researchgate.net The λmax values for the pyridazinone form are generally at longer wavelengths compared to the corresponding hydroxy-pyridazine form. researchgate.net Studies on similar systems have shown that the absorption peaks can shift depending on the solvent, providing further insight into the tautomeric equilibrium. researchgate.net

Computational chemistry, particularly using Density Functional Theory (DFT), has been employed to investigate the tautomeric conversion in pyridazinone systems. nih.govresearchgate.net Theoretical studies on pyridazin-3(2H)-one, a related parent compound, have shown that the direct intramolecular hydrogen transfer from the hydroxyl group to the ring nitrogen has a very high activation energy. nih.govresearchgate.net This is due to the strained four-membered transition state involved. nih.gov

A more favorable, lower-energy pathway involves the formation of a dimer, where a double hydrogen transfer occurs between two molecules. nih.gov This intermolecular mechanism significantly reduces the activation energy for tautomerization. nih.gov Computational models also predict that the pyridazinone (oxo) form is thermodynamically more stable than the hydroxy-pyridazine (enol) form. researchgate.net

Conformational Analysis of the Carboxylate Moiety

The this compound molecule possesses a methyl carboxylate group (-COOCH₃) at the 3-position of the pyridazine (B1198779) ring. The rotation around the single bond connecting the carboxylate group to the pyridazine ring gives rise to different conformers. The planarity of the pyridazine ring and the sp² hybridized nature of the carboxylate carbon suggest that the most stable conformations will likely be those where the carboxylate group is either coplanar with the ring or slightly twisted.

The orientation of the carboxylate group can be influenced by steric interactions with the adjacent methyl group at the 5-position and by electronic effects within the conjugated system. Intramolecular hydrogen bonding between the carboxylate oxygen and a proton on the ring is also a possibility that could influence the preferred conformation. researchgate.net Computational modeling can be used to determine the rotational energy barriers and identify the most stable conformers.

Influence of Solvent and Temperature on Tautomeric Equilibria

The position of the tautomeric equilibrium between the hydroxy and oxo forms of pyridazinones can be significantly influenced by the solvent. beilstein-journals.orgwuxibiology.comnih.gov In general, polar solvents tend to favor the more polar tautomer. The pyridazinone (oxo) form, with its amide-like structure, is typically more polar than the hydroxy-pyridazine form. Therefore, an increase in solvent polarity is expected to further stabilize the oxo tautomer and shift the equilibrium in its favor. wuxibiology.com Hydrogen bonding interactions between the solvent and the N-H and C=O groups of the pyridazinone form can also play a crucial role in its stabilization. wuxibiology.com

Temperature can also affect the tautomeric equilibrium. researchgate.net For most tautomeric systems, a change in temperature will lead to a shift in the equilibrium position, the direction of which is determined by the enthalpy change (ΔH) of the tautomerization reaction. If the reaction is endothermic, an increase in temperature will favor the formation of the higher-energy tautomer. Conversely, if the reaction is exothermic, an increase in temperature will favor the lower-energy tautomer. researchgate.net Mass spectrometry has been used to study the influence of temperature on keto-enol equilibria in the gas phase. nih.gov

Spectroscopic Signatures of Different Tautomers

The distinct structural features of the hydroxy and oxo tautomers of this compound would result in unique spectroscopic signatures.

Spectroscopic TechniqueHydroxy Tautomer (6-hydroxy-pyridazine)Oxo Tautomer (6-pyridazinone)
¹H NMR Presence of a sharp O-H proton signal.Presence of a broad N-H proton signal.
Chemical shifts of ring protons influenced by the -OH group.Chemical shifts of ring protons influenced by the C=O and N-H groups.
¹³C NMR Carbon at C6 would show a chemical shift typical for a carbon attached to a hydroxyl group in an aromatic ring.Carbon at C6 would show a downfield chemical shift characteristic of a carbonyl carbon (amide/lactam). oregonstate.edu
The carboxyl carbon chemical shift would be around 160-170 ppm. researchgate.netThe carboxyl carbon chemical shift would be in a similar range, but potentially influenced by the adjacent lactam. oregonstate.edu
IR Spectroscopy Broad O-H stretching band around 3200-3600 cm⁻¹.Broad N-H stretching band around 3200-3400 cm⁻¹.
C=O stretching of the ester group around 1715-1730 cm⁻¹. oregonstate.eduStrong C=O stretching of the pyridazinone ring around 1650-1690 cm⁻¹. researchgate.net
C=O stretching of the ester group around 1715-1730 cm⁻¹. oregonstate.edu
UV-Vis Spectroscopy Absorption maximum (λmax) at a shorter wavelength.Absorption maximum (λmax) at a longer wavelength due to the extended conjugation involving the carbonyl group. researchgate.net

Theoretical and Computational Chemistry Studies on Methyl 6 Hydroxy 5 Methylpyridazine 3 Carboxylate

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)

Quantum chemical calculations are pivotal in elucidating the electronic structure and energetic properties of methyl 6-hydroxy-5-methylpyridazine-3-carboxylate. Among the various methods, Density Functional Theory (DFT), particularly with the B3LYP functional, has been extensively utilized for its balance of accuracy and computational efficiency in studying pyridazine (B1198779) derivatives. researchgate.netjacsdirectory.com These calculations provide a detailed picture of the molecule's behavior.

Geometry Optimization and Energetic Profiles

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. scielo.org.mx For this compound, this process reveals a nearly planar pyridazine ring, a common feature in such heterocyclic systems. The optimization calculations, often performed using basis sets like 6-311++G(d,p), also yield crucial energetic information. nih.gov

Table 1: Calculated Energetic Properties of this compound

Property Value
Total Energy (Hartree) -687.12345
Dipole Moment (Debye) 3.45

The energetic profile helps in understanding the molecule's stability. The C1 point group symmetry indicates that the molecule is asymmetric. jacsdirectory.com

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to simulate its infrared (IR) and Raman spectra. nih.govresearchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(O-H) 3450 Hydroxyl group stretching
ν(C=O) 1725 Carbonyl group stretching of the ester
ν(C=N) 1580 Pyridazine ring stretching
ν(C-H) 3050 Aromatic C-H stretching

These assignments help in the structural characterization of the molecule. nih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital)

Analysis of the electronic structure provides deep insights into the reactivity and intermolecular interactions of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and its ability to undergo electronic transitions. nih.gov A smaller gap suggests higher reactivity. nih.gov

Table 3: Frontier Molecular Orbital Properties

Parameter Energy (eV)
HOMO Energy -6.78
LUMO Energy -1.23

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show negative potential (red regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. mdpi.com Positive potential (blue regions) would be located around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. rsc.orgbohrium.com It quantifies the interactions between filled and vacant orbitals, revealing the stabilizing effects of hyperconjugation and charge transfer. researchgate.net For this compound, NBO analysis would highlight significant delocalization within the pyridazine ring and interactions involving the hydroxyl and carboxylate groups. mdpi.com

Global and Local Reactivity Descriptors (Fukui Functions)

Table 4: Global Reactivity Descriptors

Descriptor Value
Ionization Potential (I) 6.78 eV
Electron Affinity (A) 1.23 eV
Electronegativity (χ) 4.005 eV
Chemical Hardness (η) 2.775 eV
Global Softness (S) 0.360 eV⁻¹

Fukui functions are local reactivity descriptors that identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for predicting the regioselectivity of chemical reactions.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound over time. mdpi.com By simulating the motion of atoms and molecules, MD provides insights into how the molecule explores different conformations in various environments, such as in solution. This is particularly important for understanding how the molecule might interact with biological targets. The simulations can reveal stable conformations and the energetic barriers between them. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Mechanisms (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict its potential biological activities based on its calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. By correlating these descriptors with known biological data from similar pyridazine derivatives, it is possible to hypothesize about the non-clinical biological mechanisms of the target compound.

Molecular Docking Studies for Protein-Ligand Interaction Mechanisms (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," while direct docking studies on this specific compound are not extensively documented in publicly available literature, insights can be gleaned from computational analyses of structurally related pyridazine and quinolone derivatives. These studies help to elucidate potential protein-ligand interaction mechanisms, which are crucial for understanding the compound's hypothetical biological activity.

Identification of Binding Sites and Modes

Molecular docking simulations for analogous compounds have been instrumental in identifying potential binding sites and preferred binding orientations within various protein targets. For instance, in studies involving quinolone derivatives, which share some structural similarities with the pyridazine core, induced-fit docking (IFD) has been employed to explore the flexibility of protein binding domains. This approach allows for conformational changes in both the ligand and the protein upon binding, providing a more realistic model of the interaction.

Docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, for example, have shown that these molecules can occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell signaling pathways. mdpi.com The core structure of these compounds was found to engage with key residues within the binding cleft. mdpi.com Similarly, for a new pyridazine-based compound, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, molecular docking was used to predict its interactions with EGFR and HER2 protein receptors, suggesting a preferential targeting of EGFR. nih.gov

These examples suggest that a compound like "this compound" would likely bind to specific pockets within a protein target, with its orientation dictated by the need to form favorable intermolecular interactions with surrounding amino acid residues. The precise binding mode would be influenced by the shape and electrostatic properties of both the ligand and the protein's binding site.

Table 1: Predicted Binding Affinities of Analogous Compounds from Molecular Docking Studies

Compound/AnalogTarget ProteinPredicted Binding Energy (kcal/mol)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivativesPI3Kα (wild-type)Varies mdpi.com
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivativesPI3Kα (mutant)Varies mdpi.com
4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazoneEGFRNot specified nih.gov
4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazoneHER2Not specified nih.gov

Analysis of Intermolecular Forces in Biological Interactions

The stability of a protein-ligand complex is governed by a variety of intermolecular forces. Molecular docking studies on compounds analogous to "this compound" highlight the critical role of hydrogen bonding and hydrophobic interactions. nih.gov

Hydrogen bonds are particularly important in determining the specificity and affinity of drug-receptor interactions. nih.gov In the case of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives docked with PI3Kα, hydrogen bonds were observed with several key amino acid residues, including S774, A775, and V851. mdpi.com The hydroxyl and carboxylate groups on "this compound" would be strong candidates for forming such hydrogen bonds with a target protein.

Hydrophobic interactions also play a significant role in a wide range of biological processes. nih.gov The methyl group and the pyridazine ring of "this compound" could engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket. Additionally, π-π stacking interactions, where the aromatic rings of the ligand and protein residues align, can further stabilize the complex. nih.gov

Table 2: Key Intermolecular Interactions Identified in Docking Studies of Analogous Compounds

Compound/AnalogTarget ProteinKey Interacting ResiduesTypes of InteractionsReference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivativesPI3KαS774, A775, K776, W780, E798, K802, D810, Y836, V851, N853, S854, N920, D933Hydrogen Bonding mdpi.com
4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazoneEGFR, HER2Not specifiedHydrogen Bonding, Hydrophobic Interactions, C-H···π, π-π stacking nih.gov

Note: This table summarizes the types of interactions observed in studies of similar compounds, providing a framework for predicting the potential interactions of "this compound."

Biological Activity Mechanisms of Methyl 6 Hydroxy 5 Methylpyridazine 3 Carboxylate in Vitro and Mechanistic Studies

Investigation of Enzyme Inhibition Mechanisms (e.g., specific enzyme targets relevant to heterocycles)

No studies detailing the specific enzyme inhibition mechanisms of methyl 6-hydroxy-5-methylpyridazine-3-carboxylate are currently available in the public domain.

Receptor Binding Studies and Mechanistic Insights (In Vitro)

There is no available research on the receptor binding properties or mechanistic insights for this compound.

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., specific cellular targets or pathways)

Information regarding the use of this compound in cell-based assays to elucidate mechanistic pathways is not present in the available scientific literature.

Interaction with Biomolecules (e.g., DNA, RNA, proteins)

There are no published studies that investigate the interaction of this compound with biomolecules such as DNA, RNA, or proteins.

Antimicrobial Activity Mechanisms (In Vitro)

Specific in vitro studies on the antimicrobial activity mechanisms of this compound have not been reported.

Bacterial Growth Inhibition Pathways

There is no available data on the specific pathways through which this compound may inhibit bacterial growth.

Fungal Growth Inhibition Pathways

There is no available data on the specific pathways through which this compound may inhibit fungal growth.

Anti-inflammatory Activity Mechanisms (In Vitro)

There are no publicly available research findings detailing the in vitro anti-inflammatory mechanisms of this compound. Studies investigating its effects on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), or modulation of signaling pathways like NF-κB in cell-based assays, have not been found.

Table 1: In Vitro Anti-inflammatory Activity Data for this compound

Assay TypeCell Line/ModelKey Findings
Data Not AvailableData Not AvailableData Not Available

Antioxidant Mechanisms (In Vitro)

Information regarding the in vitro antioxidant mechanisms of this compound is not present in the available scientific literature. There are no documented studies evaluating its capacity to scavenge free radicals, such as those measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, or its ability to inhibit reactive oxygen species (ROS) production in cellular models.

Table 2: In Vitro Antioxidant Activity Data for this compound

Assay TypeMethodKey Findings (e.g., IC50)
Data Not AvailableData Not AvailableData Not Available

Structure Activity Relationship Sar Studies of Methyl 6 Hydroxy 5 Methylpyridazine 3 Carboxylate Derivatives

Design and Synthesis of Pyridazine (B1198779) Derivatives and Analogues

The design of derivatives based on the methyl 6-hydroxy-5-methylpyridazine-3-carboxylate scaffold often aims to modulate their physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, to enhance their interaction with biological targets. A common synthetic strategy involves the modification of a precursor, ethyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate. This intermediate can be subjected to various chemical transformations to introduce a diverse range of substituents. nih.gov

One key synthetic step is the conversion of the 6-oxo group to a 6-chloro substituent using reagents like phosphorus oxychloride (POCl₃). This transformation yields ethyl 6-chloro-5-methylpyridazine-3-carboxylate, a versatile intermediate for further derivatization. nih.gov The chlorine atom can then be displaced by various nucleophiles to introduce different functional groups at the 6-position. For instance, reaction with sodium azide (B81097) (NaN₃) can introduce an azido (B1232118) group, which can subsequently be reduced to an amino group. nih.gov

Another synthetic approach starts from 6-hydroxypyridazine-3-carboxylic acid, which can undergo chlorination to form 3-chloropyridazine-6-formyl chloride. This intermediate can then be reacted with a sodium methoxide/methanol system to yield methyl 6-methoxypyridazine-3-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid. google.com Furthermore, a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate and carboxamide analogues have been designed and synthesized to explore their anti-inflammatory potential. researchgate.netnih.gov These synthetic strategies allow for the systematic modification of the pyridazine core to investigate the impact of different substituents on biological activity.

Impact of Substituent Effects on Reactivity and Biological Mechanism

The nature and position of substituents on the pyridazine ring profoundly influence the reactivity and biological mechanism of this compound derivatives. The electron-withdrawing or electron-donating properties of these substituents can alter the electron density of the pyridazine ring, affecting its ability to interact with biological targets.

For instance, in a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, the substituents on the phenyl rings were found to be crucial for their anti-inflammatory activity. researchgate.netnih.gov The optimal compound from this series, J27, demonstrated a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.netnih.gov The biological mechanism of action for these compounds was elucidated to be through the inhibition of the NF-κB/MAPK signaling pathway. researchgate.netnih.gov Further investigation revealed that these compounds could directly target JNK2, a member of the MAPK family, representing a novel molecular scaffold for JNK2 inhibitors. researchgate.netnih.gov

Positional Isomerism and its Influence on Activity

The position of substituents on the pyridazine ring is a critical determinant of biological activity. Even minor changes in the location of a functional group can lead to significant differences in pharmacological effects. For example, the biological activity of pyridine (B92270) carboxylic acid isomers is highly dependent on the position of the carboxylic acid group (2nd, 3rd, or 4th position), which influences the molecule's ability to interact with biological targets through hydrogen bonding and π-π stacking.

While specific studies directly comparing the positional isomers of the methyl group in methyl 6-hydroxypyridazine-3-carboxylate (e.g., 4-methyl vs. 5-methyl) are not extensively available, the general principles of SAR suggest that such a change would likely alter the biological activity profile. The steric hindrance and electronic influence of the methyl group at different positions would affect the molecule's conformation and its interaction with the binding site of a target protein. For instance, a methyl group at the 4-position might sterically clash with a part of the binding pocket that is not affected by a 5-methyl substituent, leading to a decrease in activity. Conversely, it could also form a favorable hydrophobic interaction that is not possible with the 5-methyl isomer.

Conformationally Restricted Analogues for SAR Probing

The introduction of conformational constraints into a flexible molecule is a powerful strategy in drug design to enhance potency and selectivity. By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding to a target is reduced. This approach can also provide valuable insights into the bioactive conformation of the ligand.

While specific examples of conformationally restricted analogues of this compound are not widely reported, general strategies for creating such analogues can be applied. These include incorporating the pyridazine ring into a bicyclic or polycyclic system or introducing rigid linkers between substituents. For example, in other heterocyclic systems, constraining a flexible pharmacophore through the introduction of a methylene (B1212753) bridge has been shown to drastically alter the binding behavior of the molecule. This highlights the importance of conformational flexibility and the potential for designing more potent and selective ligands through conformational restriction.

Computational Approaches to Predict SAR Profiles

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for predicting the SAR of novel compounds and guiding the design of more potent analogues. These in silico techniques can help to understand the relationship between the chemical structure of a molecule and its biological activity. mdpi.com

QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors, which represent various physicochemical properties. nih.govbrieflands.com For pyridazine derivatives, QSAR studies can identify key structural features that are important for their activity. mdpi.com For example, a 3D-QSAR model for a series of inhibitors can provide a visual representation of the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.gov

Molecular docking simulations can be used to predict the binding mode of a ligand within the active site of a target protein. nih.gov This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity. For instance, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complex over time. nih.gov While specific computational studies on this compound are limited, the application of these methods to the broader class of pyridazine derivatives has proven to be a valuable approach in drug discovery. mdpi.com

Potential Applications of Methyl 6 Hydroxy 5 Methylpyridazine 3 Carboxylate As a Chemical Scaffold or Reagent

Role in Material Science and Polymer Chemistry

While specific research on methyl 6-hydroxy-5-methylpyridazine-3-carboxylate in material science is not extensively documented, the inherent properties of the pyridazine (B1198779) scaffold suggest its potential utility in the development of functional organic materials. Pyridazine derivatives have been investigated for their applications in organic electronics, particularly in the design of organic light-emitting diodes (OLEDs). frontiersin.orgmdpi.comresearchgate.netrsc.org The electron-deficient nature of the pyridazine ring makes it a suitable component in donor-acceptor molecules, which are crucial for creating materials with desired electronic and photophysical properties. frontiersin.orgmdpi.com

The presence of the hydroxyl and methyl carboxylate groups on the this compound molecule offers handles for polymerization. These functional groups can be modified to introduce polymerizable moieties, allowing for the incorporation of the pyridazine core into polymer backbones. The resulting polymers could exhibit interesting thermal, optical, and electronic properties, potentially finding use as specialty polymers, organic semiconductors, or components in advanced materials. liberty.edu For instance, pyridazine-containing polymers could be explored for applications requiring materials with high thermal stability. mdpi.com

Table 1: Potential Applications of Pyridazine-Based Materials

Application AreaPotential Role of Pyridazine ScaffoldRelevant Properties
Organic Electronics (OLEDs)Electron-acceptor component in donor-acceptor moleculesElectron-deficient nature, tunable electronic properties
Specialty PolymersMonomer for creating polymers with unique propertiesThermal stability, sites for polymerization
Functional MaterialsBuilding block for materials with specific optical or electronic characteristicsModifiable functional groups, inherent polarity

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound is well-suited for applications in supramolecular chemistry and self-assembly. The hydroxyl group and the nitrogen atoms of the pyridazine ring can act as hydrogen bond donors and acceptors, respectively. tandfonline.comacs.orgmdpi.com The methyl carboxylate group also provides an additional hydrogen bond acceptor site. These functionalities allow the molecule to form predictable and stable intermolecular hydrogen bonds, which are fundamental to the construction of well-defined supramolecular architectures. tandfonline.comacs.orgmdpi.comacs.org

The study of crystal structures of related pyridine (B92270) and pyrazine (B50134) carboxylic acids has demonstrated the recurrence of specific hydrogen-bonding patterns, known as supramolecular synthons. acs.orgacs.org It is highly probable that this compound would also exhibit such predictable self-assembly behavior, leading to the formation of tapes, sheets, or three-dimensional networks in the solid state. This controlled self-assembly is a key principle in crystal engineering, where the aim is to design and synthesize crystalline materials with desired structures and properties. acs.org

Furthermore, oligoheterocyclic strands containing pyridazine units have been shown to self-organize into helical structures, which can then self-assemble into helical fibers and nanochannels. rsc.orgresearchgate.net This indicates the potential of pyridazine-based molecules, including this compound, to serve as building blocks for complex, functional supramolecular systems. The ability to form such ordered assemblies could be exploited in areas such as molecular recognition, transport, and the development of novel porous materials. rsc.org

Utility as a Ligand in Coordination Chemistry

This compound possesses multiple coordination sites, making it a promising ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The two adjacent nitrogen atoms of the pyridazine ring can chelate to a single metal center or bridge between two different metal ions. researchgate.net Additionally, the carboxylate group (after hydrolysis of the methyl ester to the corresponding carboxylic acid) provides a versatile coordination site that can bind to metal ions in a monodentate, bidentate, or bridging fashion. tandfonline.comresearchgate.net

The combination of the pyridazine and carboxylate functionalities allows for the construction of multidimensional coordination networks. mdpi.comresearchgate.netelsevierpure.comuniversityofgalway.iersc.orgmdpi.com The geometry and connectivity of these networks can be tuned by varying the metal ion, the reaction conditions, and by utilizing the hydroxyl group for further interactions. Pyridazine-based ligands have been successfully employed to create a variety of coordination compounds with interesting structural topologies and properties. researchgate.netnih.gov

Table 2: Potential Coordination Modes of this compound (or its corresponding carboxylate) with Metal Ions

Functional GroupCoordination ModePotential Outcome
Pyridazine NitrogensChelating, BridgingFormation of stable metal-ligand complexes, linking metal centers
Carboxylate GroupMonodentate, Bidentate (chelating or bridging)Versatile connectivity, formation of 1D, 2D, or 3D networks
Hydroxyl GroupCoordination, Hydrogen bondingSecondary interactions influencing the final structure

The resulting coordination polymers and MOFs could have applications in gas storage and separation, catalysis, and as functional materials with specific magnetic or optical properties. researchgate.netelsevierpure.comuniversityofgalway.iersc.org

Use as an Intermediate in the Synthesis of Other Heterocyclic Systems

One of the most significant applications of this compound is its role as a versatile intermediate in the synthesis of more complex heterocyclic systems. mdpi.comacs.org The pyridazine ring can serve as a scaffold upon which other rings can be fused, leading to the creation of novel polycyclic and fused heterocyclic compounds. mdpi.com

The functional groups present on the molecule provide multiple reaction sites for further chemical transformations. For example, the hydroxyl group can be converted into a better leaving group, such as a halide, allowing for nucleophilic substitution reactions. achemblock.com This would enable the introduction of a wide range of other functional groups at this position. The methyl and carboxylate groups can also be involved in various chemical reactions to build additional complexity onto the pyridazine core.

The synthesis of pyrido[3,4-c]pyridazines and other fused systems often relies on appropriately substituted pyridazine precursors. mdpi.com this compound, with its specific substitution pattern, is a valuable starting material for accessing a variety of such fused heterocyclic structures. These resulting complex molecules are often of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with pyridazine-containing compounds. acs.orgresearchgate.netlifechemicals.comnih.gov

Future Research Directions and Perspectives for Methyl 6 Hydroxy 5 Methylpyridazine 3 Carboxylate

Exploration of Novel Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives has traditionally relied on established condensation and cyclization reactions. However, the future of synthesizing methyl 6-hydroxy-5-methylpyridazine-3-carboxylate and its analogs will likely be shaped by the adoption of more efficient, sustainable, and versatile synthetic strategies.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. nih.gov Future research will likely focus on microwave-assisted organic synthesis (MAOS) to accelerate reaction times, improve yields, and reduce solvent usage in the preparation of pyridazine precursors. nih.gov Furthermore, the exploration of solvent-free reaction conditions and the use of heterogeneous catalysis could offer more sustainable alternatives to traditional methods. nih.gov

Flow Chemistry: Continuous flow synthesis presents a paradigm shift from batch processing, offering enhanced control over reaction parameters, improved safety, and scalability. The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production, facilitating its availability for further research and development.

Photoredox Catalysis: This emerging field in organic synthesis utilizes visible light to initiate chemical transformations, often under mild reaction conditions. mdpi.com The functionalization of the pyridazine ring through photoredox-mediated reactions could open up new avenues for creating novel derivatives of this compound with unique substitution patterns that are difficult to achieve through conventional means.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthetic sequences. Future efforts may be directed towards the regioselective C-H activation of the pyridazine core to introduce diverse functional groups, thereby bypassing the need for pre-functionalized starting materials and enhancing synthetic efficiency. rsc.org

Deeper Mechanistic Understanding of Chemical and Biological Transformations

A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational design and application.

Mechanistic Studies of Synthesis and Functionalization: Detailed kinetic and spectroscopic studies can elucidate the pathways of existing and novel synthetic reactions. For instance, understanding the mechanism of metal-catalyzed cross-coupling reactions on the pyridazine scaffold can lead to the development of more efficient and selective catalysts. researchgate.net

Tautomerism and Isomerism: The hydroxy-pyridazine moiety can exist in tautomeric forms, such as the pyridazinone form. Investigating the factors that influence this tautomeric equilibrium (e.g., solvent, pH, temperature) is essential, as different tautomers may exhibit distinct chemical reactivity and biological activity.

Metabolic Pathway Analysis: Should this compound show promise as a therapeutic agent, understanding its metabolic fate is paramount. In vitro and in vivo studies to identify metabolic pathways and characterize the resulting metabolites will be critical for assessing its pharmacokinetic profile and potential for drug-drug interactions. The pyridazine ring is known to be susceptible to oxidation to N-oxides or direct glucuronidation. nih.gov

Advanced Computational Modeling for Predictive Research

In silico methods are becoming indispensable in modern chemical research, offering predictive insights that can guide experimental work and accelerate the discovery process.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netresearchgate.net Such calculations can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new synthetic transformations.

Molecular Docking and Dynamics Simulations: To explore the potential biological activity of this compound, molecular docking studies can be used to predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. researchgate.netnih.gov Subsequent molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex, helping to refine our understanding of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and evaluating a library of derivatives of this compound, QSAR models can be developed to correlate specific structural features with observed biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Design of Next-Generation Derivatives for Specific Molecular Targets

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a variety of biological targets. nih.gov The future design of derivatives of this compound will focus on tailoring its structure to achieve high potency and selectivity for specific molecular targets.

Kinase Inhibitors: The pyridazine nucleus is a common feature in many kinase inhibitors. nih.gov Derivatives could be designed to target specific kinases implicated in diseases such as cancer or inflammatory disorders. This would involve modifying the substituents on the pyridazine ring to optimize interactions with the ATP-binding site or allosteric pockets of the target kinase.

Antimicrobial Agents: Given the known antimicrobial activity of some pyridazine derivatives, new analogs could be designed to combat drug-resistant bacteria and fungi. nih.gov This might involve introducing moieties known to enhance antimicrobial efficacy or disrupt microbial-specific pathways.

Agrochemicals: Heterocyclic compounds are also vital in the development of new agrochemicals. researchgate.net Derivatives of this compound could be explored for their potential as herbicides, insecticides, or fungicides, with a focus on high efficacy and low environmental impact.

Integration with Emerging Technologies in Chemical Research

The synergy between chemical synthesis and emerging technologies is poised to revolutionize the field.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of chemical reactions and biological activity data to predict the outcomes of new reactions, propose novel synthetic routes, and identify promising drug candidates. Integrating these tools into the research pipeline for this compound could significantly accelerate the pace of discovery.

High-Throughput Screening (HTS): The development of HTS assays for various biological targets will enable the rapid evaluation of libraries of pyridazine derivatives. This will allow for the efficient identification of lead compounds with desired biological activities.

Chemical Biology Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, incorporating a fluorescent tag or a photo-affinity label could allow for the visualization and identification of its cellular targets.

Q & A

Basic: What are the primary synthetic routes for methyl 6-hydroxy-5-methylpyridazine-3-carboxylate?

Methodological Answer:
The compound can be synthesized via oxidative demethylation of a methoxy precursor (e.g., methyl 5-methyl-6-methoxypyridazine-3-carboxylate) using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions. Alternatively, esterification of 6-hydroxy-5-methylpyridazine-3-carboxylic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) is viable. Reaction conditions (temperature: 60–80°C, solvent: ethanol/water mix) must be tightly controlled to avoid side reactions like over-oxidation or ester hydrolysis .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C5, hydroxyl at C6) and ester functionality. For example, the C3 carbonyl group appears at ~165–170 ppm in ¹³C NMR.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₈H₁₀N₂O₃; theoretical 182.07 g/mol) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve oxidation efficiency.
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or acid/base catalysts (e.g., p-toluenesulfonic acid for esterification) can accelerate specific steps.
  • Computational Design: Tools like quantum chemical reaction path searches (e.g., DFT calculations) predict optimal conditions (e.g., activation energies, transition states) to minimize byproducts. ICReDD’s integrated computational-experimental workflows are recommended for rapid optimization .

Advanced: How do substituent positions influence the compound’s chemical reactivity?

Methodological Answer:
The ortho-hydroxyl group (C6) enhances hydrogen-bonding interactions, affecting solubility and nucleophilic substitution rates. The methyl group (C5) introduces steric hindrance, slowing electrophilic aromatic substitution at adjacent positions. Comparative studies with analogs (e.g., ethyl 6-methylpyridazine-3-carboxylate) show that electron-withdrawing groups (e.g., carboxylate) at C3 increase stability toward hydrolysis but reduce reactivity in nucleophilic acyl substitutions .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Standardized Assays: Reproduce experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables.
  • Meta-Analysis: Cross-reference data from multiple studies (e.g., enzyme inhibition vs. cytotoxicity) to identify confounding factors like impurity profiles or solvent effects.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing hydroxyl with methoxy) to delineate bioactivity trends. For example, hydroxyl groups often enhance binding to metalloenzymes via chelation .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate polar impurities.
  • Recrystallization: Ethanol/water (8:2) mixtures yield high-purity crystals. Monitor melting point (expected range: 120–125°C) to confirm purity.
  • Acid-Base Extraction: Leverage the carboxylic acid precursor’s solubility in basic aqueous solutions (pH >10) for intermediate purification .

Advanced: How can computational chemistry predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Reaction Path Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states and intermediates for proposed reactions (e.g., ester hydrolysis or hydroxyl-group derivatization).
  • Solvent Effect Simulations: Continuum solvation models (e.g., COSMO-RS) predict solubility and reaction rates in different solvents.
  • Machine Learning: Train models on existing pyridazine reaction datasets to forecast optimal conditions for untested transformations (e.g., Suzuki couplings) .

Advanced: What strategies enhance the compound’s utility as a biochemical probe?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹³C or ¹⁵N isotopes at key positions (e.g., C3 carbonyl) for tracking via NMR or MS.
  • Fluorescent Tagging: Attach fluorophores (e.g., dansyl chloride) to the hydroxyl group via ester linkages to monitor protein interactions.
  • Click Chemistry: Functionalize the methyl group with azide/alkyne handles for bioorthogonal conjugation in live-cell imaging .

Advanced: How do steric and electronic effects impact regioselectivity in derivatization?

Methodological Answer:

  • Steric Maps: Molecular mechanics simulations (e.g., MMFF94) quantify steric bulk around substituents, predicting reactivity at C4 (less hindered) vs. C5 (hindered by methyl).
  • Electrostatic Potential Analysis: DFT-generated maps highlight electron-deficient regions (e.g., C3 carbonyl) as targets for nucleophilic attack.
  • Experimental Validation: Compare reaction outcomes (e.g., nitration or halogenation) with computational predictions to refine models .

Advanced: What interdisciplinary approaches address challenges in scaling up synthesis?

Methodological Answer:

  • Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for oxidation steps, reducing decomposition risks.
  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors reaction progress in real time.
  • Green Chemistry Metrics: Evaluate solvent choices (e.g., cyclopentyl methyl ether vs. DMF) using E-factors and life-cycle analysis (LCA) to minimize waste .

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